

(4-Benzyl-piperazin-1-yl)-acetic acid safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Benzyl-piperazin-1-yl)-acetic acid

Cat. No.: B111351

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling and Application of **(4-Benzyl-piperazin-1-yl)-acetic acid**

Authored by a Senior Application Scientist

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on available data and established best practices for handling chemical compounds of a similar nature. Due to a lack of comprehensive toxicological data for **(4-Benzyl-piperazin-1-yl)-acetic acid**, this compound should be handled with a high degree of caution, assuming it may be hazardous.

Introduction

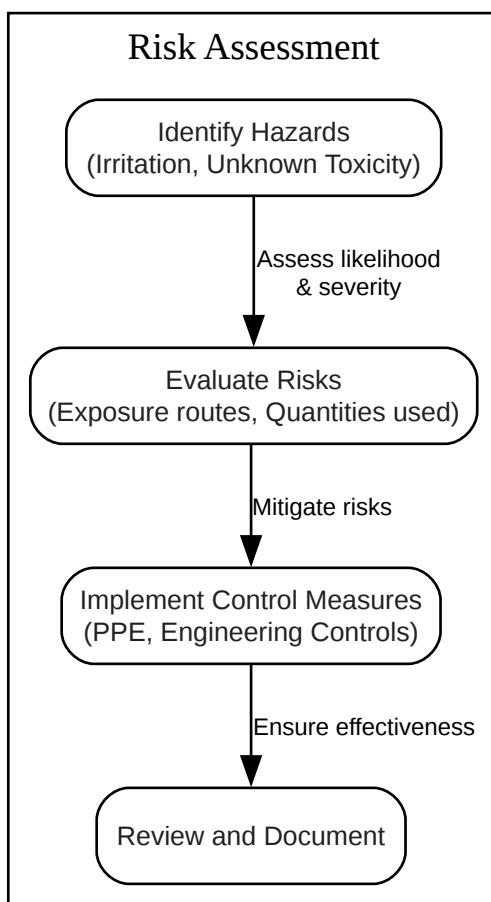
(4-Benzyl-piperazin-1-yl)-acetic acid, with CAS number 119929-87-2, is a synthetic compound that serves as a crucial building block in medicinal chemistry and drug discovery.^[1] ^[2] Its molecular structure, featuring a piperazine ring, a benzyl group, and an acetic acid moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules.^[2] It is primarily utilized as a research tool for the design and synthesis of novel drug candidates.^[2] This guide provides a comprehensive overview of the safety and handling procedures for **(4-Benzyl-piperazin-1-yl)-acetic acid**, drawing upon available data and established principles of laboratory safety.

Physicochemical Properties

A summary of the key physicochemical properties of **(4-Benzyl-piperazin-1-yl)-acetic acid** is presented in the table below. This information is essential for understanding its behavior and for making informed decisions regarding its handling and storage.

Property	Value	Source
Molecular Formula	$C_{13}H_{18}N_2O_2$	[3]
Molecular Weight	234.29 g/mol	[1] [3]
CAS Number	119929-87-2	[1]
Appearance	Not explicitly stated, likely a solid	N/A
Solubility	No data available	N/A
Melting Point	No data available	N/A
Boiling Point	No data available	N/A

Hazard Identification and Toxicological Profile


A significant challenge in the safe handling of **(4-Benzyl-piperazin-1-yl)-acetic acid** is the absence of comprehensive toxicological data.[\[4\]](#) The toxicological properties of this compound have not been fully investigated.[\[5\]](#) Therefore, a precautionary approach is paramount. Based on the safety data for its methyl ester derivative and related piperazine compounds, the following potential hazards should be considered:

- Skin and Eye Irritation: The methyl ester derivative is classified as causing skin and serious eye irritation.[\[6\]](#) It is prudent to assume that the parent acid has similar or greater irritant properties.
- Respiratory Irritation: The methyl ester may cause respiratory irritation.[\[6\]](#) Dust or aerosols of the acid are likely to be irritating to the respiratory tract.
- Harmful if Swallowed: A related compound, Piperazin-1-yl-acetic acid, is classified as harmful if swallowed.[\[7\]](#)

It is crucial to note that there is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of **(4-Benzyl-piperazin-1-yl)-acetic acid**. In the absence of such data, the compound should be treated as potentially hazardous.

Risk Assessment and Control

A thorough risk assessment should be conducted before any work with **(4-Benzyl-piperazin-1-yl)-acetic acid** commences. The following diagram illustrates a general workflow for this process.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for risk assessment before handling **(4-Benzyl-piperazin-1-yl)-acetic acid**.

Engineering Controls

- Ventilation: All handling of solid **(4-Benzyl-piperazin-1-yl)-acetic acid** should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]
- Containment: For procedures with a higher risk of aerosol generation, such as sonication or vortexing of solutions, additional containment measures like a glove box may be necessary.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

- Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield. [4]
- Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. For larger quantities or extended handling, consider double-gloving and wearing impervious clothing.[4][6]
- Respiratory Protection: If working outside of a fume hood is unavoidable, or if there is a risk of significant aerosolization, a full-face respirator with appropriate cartridges should be used. [4]

Safe Handling and Storage

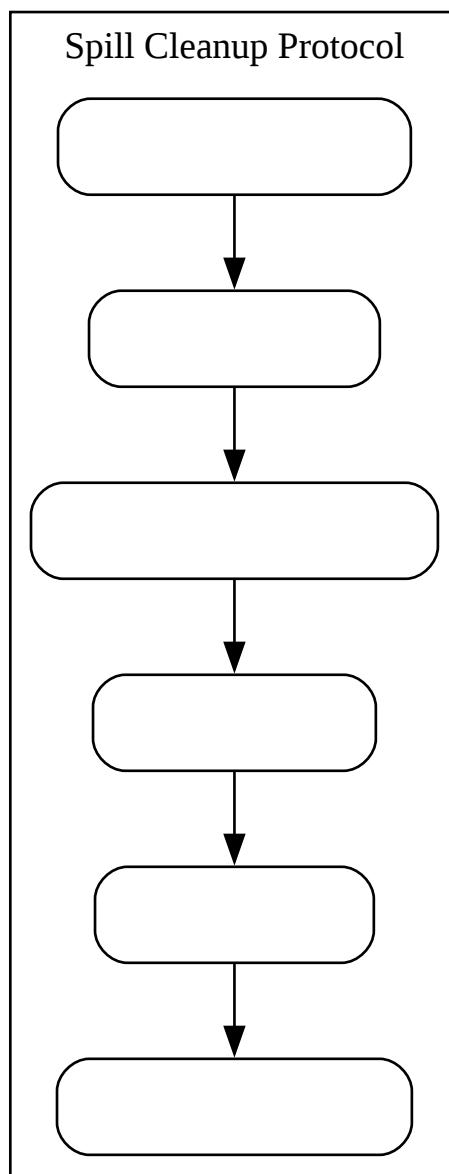
General Handling Precautions

- Avoid contact with skin, eyes, and clothing.[6]
- Avoid breathing dust or aerosols.[6]
- Wash hands thoroughly after handling.[6]
- Use only in a well-ventilated area, preferably a chemical fume hood.[6]
- Keep away from incompatible substances such as strong oxidizing agents, acids, and bases. [8]

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

- Keep away from sources of ignition.[6]
- Store locked up.[6]


Emergency Procedures

First-Aid Measures

- If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
- In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6]
- In Case of Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Spill Response

In the event of a spill, the following procedure should be followed:

[Click to download full resolution via product page](#)

Caption: Step-by-step procedure for responding to a spill of **(4-Benzyl-piperazin-1-yl)-acetic acid**.

- Evacuate and Secure: Immediately evacuate the area and prevent entry.
- Personal Protection: Don the appropriate PPE, including respiratory protection.
- Containment: For solid spills, carefully sweep up the material, avoiding dust formation.^[4] For liquid spills, use an inert absorbent material.

- Collection and Disposal: Collect the spilled material and absorbent in a suitable, labeled container for disposal.[\[9\]](#)
- Decontamination: Clean the spill area thoroughly.
- Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[\[5\]](#)

Experimental Protocol: A Representative Synthetic Application

(4-Benzyl-piperazin-1-yl)-acetic acid is a common starting material in the synthesis of more complex molecules. A general procedure for an amide coupling reaction is provided below. This protocol is illustrative and should be adapted and optimized for specific target molecules.

Reaction: Amide coupling of **(4-Benzyl-piperazin-1-yl)-acetic acid** with a primary amine using a coupling agent.

Materials:

- **(4-Benzyl-piperazin-1-yl)-acetic acid**
- Primary amine
- Coupling agent (e.g., HATU, HBTU)
- Organic base (e.g., DIPEA, triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)
- Nitrogen or Argon atmosphere

Procedure:

- Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve **(4-Benzyl-piperazin-1-yl)-acetic acid** (1.0 equivalent) in the anhydrous solvent.

- Activation: Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
- Addition of Amine: Add the primary amine (1.0 equivalent) to the reaction mixture.
- Reaction: Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).
- Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography or recrystallization.

Self-Validating Safety System:

- Inert Atmosphere: The use of an inert atmosphere prevents side reactions and potential hazards from reactive intermediates.
- Temperature Control: The reaction is performed at room temperature to avoid exothermic reactions.
- Monitoring: Regular monitoring of the reaction progress allows for timely intervention if any unexpected events occur.
- Quenching: The reaction is quenched with water to deactivate any remaining coupling agent.

Conclusion

(4-Benzyl-piperazin-1-yl)-acetic acid is a valuable tool in drug discovery and development. However, the lack of comprehensive safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, implementing robust engineering controls, using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Benzyl-piperazin-1-yl)-acetic acid | 119929-87-2 | UEA92987 [biosynth.com]
- 2. biocat.com [biocat.com]
- 3. (4-Benzyl-piperazin-1-yl)-acetic acid | C13H18N2O2 | CID 1402890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. scbt.com [scbt.com]
- To cite this document: BenchChem. [(4-Benzyl-piperazin-1-yl)-acetic acid safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b111351#4-benzyl-piperazin-1-yl-acetic-acid-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com